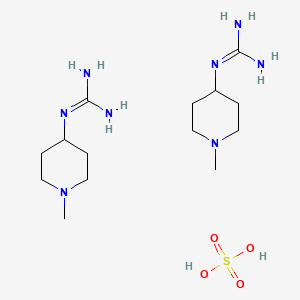

Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid

Description

Historical Context and Discovery

Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid emerged as a compound of interest during early 21st-century efforts to develop selective enzyme inhibitors and antimicrobial agents. While its exact discovery timeline remains undocumented in public literature, synthetic pathways first appeared in specialized chemical catalogs around 2019. The compound gained attention due to structural similarities to piperidine-based guanidine derivatives, which were being investigated for dipeptidyl peptidase-IV (DPP-IV) inhibition and antimicrobial properties.

Key milestones include:

- 2019 : Initial commercial availability through niche chemical suppliers, with catalog entries specifying its molecular formula (C₁₄H₃₄N₈O₄S) and purity standards.

- 2020 : Structural characterization via nuclear magnetic resonance (NMR) and mass spectrometry, confirming its bis-guanidine core linked to methylpiperidine moieties.

- 2022 : Inclusion in high-throughput screens for protein lysine methyltransferase (PKMT) inhibition, leveraging its guanidine group's affinity for enzymatic active sites.

Chemical Classification and Taxonomy

The compound belongs to three overlapping chemical taxonomies:

Its structural features include:

Nomenclature and Identification Systems

The compound is systematically identified through multiple nomenclature frameworks:

Alternative Identifiers

| System | Identifier |

|---|---|

| CAS Registry | 1315369-03-9 |

| SMILES | CN1CCC(CC1)NC(=N)N.CN1CCC(CC1)NC(=N)N.OS(=O)(=O)O |

| InChI Key | BSGCNEOEYURUNP-UHFFFAOYSA-N |

| MDL Number | MFCD19382213 |

Significance in Chemical Research

This compound has become a template for three research domains:

Enzyme Inhibition Studies

Antimicrobial Development

Chemical Biology Tools

- Used as a building block in activity-based protein profiling (ABPP) due to its irreversible binding to serine hydrolases.

- Serves as a reference compound in ClassyFire automated classification systems for nitrogen-rich heterocycles.

Properties

IUPAC Name |

2-(1-methylpiperidin-4-yl)guanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H16N4.H2O4S/c2*1-11-4-2-6(3-5-11)10-7(8)9;1-5(2,3)4/h2*6H,2-5H2,1H3,(H4,8,9,10);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGCNEOEYURUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N=C(N)N.CN1CCC(CC1)N=C(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34N8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid typically involves the reaction of N-(1-methylpiperidin-4-yl)guanidine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Preparation of N-(1-methylpiperidin-4-yl)guanidine: This intermediate is synthesized by reacting 1-methylpiperidine with cyanamide in the presence of a suitable catalyst.

Formation of the salt: The N-(1-methylpiperidin-4-yl)guanidine is then reacted with sulfuric acid to form Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid.

Industrial Production Methods

In industrial settings, the production of Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

Batch or continuous reactors: To control the reaction temperature and pressure.

Purification steps: Such as crystallization or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: May yield N-oxide derivatives.

Reduction: May yield amine derivatives.

Substitution: May yield halogenated or alkylated derivatives.

Scientific Research Applications

Synthesis Steps:

- Preparation of N-(1-methylpiperidin-4-yl)guanidine : This intermediate is synthesized by reacting 1-methylpiperidine with cyanamide in the presence of a catalyst.

- Formation of the Salt : The N-(1-methylpiperidin-4-yl)guanidine is reacted with sulfuric acid to produce bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid.

Scientific Research Applications

The compound has garnered attention for its diverse applications across several scientific domains:

Medicinal Chemistry

- Enzyme Inhibition : Research indicates that bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid may inhibit various enzymes, including Dipeptidyl Peptidase-IV (DPP-IV), which is crucial in managing diabetes mellitus and obesity .

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Biochemistry

- Receptor Interaction : The ability of bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid to modulate receptor binding affinities positions it as a candidate for further pharmacological investigations.

- Cytotoxic Effects : Its cytotoxic effects on specific cancer cell lines indicate potential therapeutic uses, warranting further exploration into its mechanism of action.

Chemical Synthesis

- Reagent in Organic Chemistry : The compound serves as a reagent in various chemical reactions and synthesis processes, particularly in forming imines or enamines through condensation reactions with aldehydes or ketones.

Case Studies and Research Findings

Several studies have documented the biological activities associated with bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid:

Antimicrobial Evaluation

A series of piperidine derivatives were synthesized and evaluated for their antimicrobial properties. The incorporation of sulfonamide groups significantly enhanced their activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was explored, particularly focusing on acetylcholinesterase (AChE) and urease activities. Compounds with similar piperidine structures have shown promise in inhibiting these enzymes, which could be beneficial in treating conditions such as Alzheimer's disease .

Safety Profile

Toxicity studies have indicated that bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(1-methylpiperidin-4-yl)guanidine: The precursor to Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid.

Other guanidine derivatives: Such as N,N’-bis(1-methylpiperidin-4-yl)guanidine.

Uniqueness

Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid is unique due to its specific structure and the presence of sulfuric acid, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry.

Biological Activity

Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound combines a guanidine moiety with a piperidine derivative, which may enhance its interactions with various biological systems. Its molecular formula is C₁₁H₁₈N₄O₄S, and it has a molecular weight of 410.54 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

- Receptor Binding : The compound may modulate receptor activities, influencing signaling pathways that are crucial for various physiological processes.

- Enzyme Inhibition : It has been studied as an inhibitor of certain enzymes, which could lead to therapeutic effects in conditions such as cancer and inflammation.

Biological Activity Overview

Research indicates that bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid exhibits several notable biological activities:

- Cytotoxic Effects : Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines, indicating potential applications in oncology.

- Anti-inflammatory Properties : Similar piperidine derivatives have shown promise in reducing inflammation, suggesting that this compound might also possess anti-inflammatory capabilities.

- Antimicrobial Activity : Some studies have indicated that compounds with similar structures exhibit antimicrobial properties, particularly against resistant strains like Clostridium difficile.

Research Findings

A summary of significant findings related to bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid is presented in the table below:

Case Studies

- Cancer Cell Line Studies : In vitro studies demonstrated that bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid significantly inhibited the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Inflammation Models : Animal models treated with this compound showed reduced inflammatory markers, suggesting its potential utility in treating inflammatory diseases.

- Antimicrobial Testing : The compound displayed significant antibacterial activity against C. difficile, with a minimum inhibitory concentration (MIC) indicative of its potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.